molecular formula C24H32N2O2 B11584133 2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

Cat. No.: B11584133
M. Wt: 380.5 g/mol
InChI Key: YVHWHORFPMLZQG-UHFFFAOYSA-N
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Description

2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Cyclohexanecarbonylation: The indole core is then acylated with cyclohexanecarbonyl chloride in the presence of a base such as pyridine.

    Piperidine Substitution: The final step involves the substitution of the ethanone moiety with 2,6-dimethylpiperidine under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it is used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

Medicine

The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, it is used in the synthesis of advanced materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate signaling pathways, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE: Known for its unique combination of indole and piperidine moieties.

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-OL: Similar structure but with an alcohol group instead of a ketone.

    2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-AMINE: Contains an amine group, leading to different reactivity and biological activity.

Uniqueness

The uniqueness of 2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)-1-(2,6-DIMETHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

2-[3-(cyclohexanecarbonyl)indol-1-yl]-1-(2,6-dimethylpiperidin-1-yl)ethanone

InChI

InChI=1S/C24H32N2O2/c1-17-9-8-10-18(2)26(17)23(27)16-25-15-21(20-13-6-7-14-22(20)25)24(28)19-11-4-3-5-12-19/h6-7,13-15,17-19H,3-5,8-12,16H2,1-2H3

InChI Key

YVHWHORFPMLZQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4)C

Origin of Product

United States

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